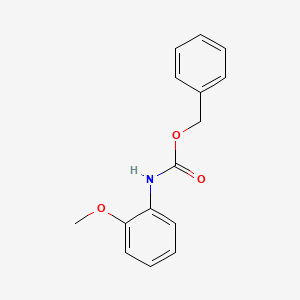![molecular formula C23H19N3O2 B12522747 4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Hydroxy Group: The hydroxy group at position 4 can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or a peracid.
Formation of the Carbonimidoyl Group: The carbonimidoyl group can be introduced through a reaction with an appropriate isocyanide in the presence of a base.
Attachment of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be attached via a nucleophilic substitution reaction using pyridine-2-carboxaldehyde and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction reactions can target the carbonimidoyl group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable quinoline core.
作用機序
The mechanism of action of 4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is facilitated by hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.
類似化合物との比較
Similar Compounds
4-hydroxyquinoline: A simpler analog with similar biological activities.
3-methylquinoline: Shares the quinoline core but lacks the hydroxy and carbonimidoyl groups.
N-(pyridin-2-ylmethyl)quinoline: Similar structure but without the hydroxy group.
Uniqueness
4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one is unique due to the presence of both the hydroxy and carbonimidoyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in scientific research.
特性
分子式 |
C23H19N3O2 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one |
InChI |
InChI=1S/C23H19N3O2/c1-16(25-15-17-9-7-8-14-24-17)21-22(27)19-12-5-6-13-20(19)26(23(21)28)18-10-3-2-4-11-18/h2-14,27H,15H2,1H3 |
InChIキー |
GWZQQQWANBTMMJ-UHFFFAOYSA-N |
正規SMILES |
CC(=NCC1=CC=CC=N1)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12522668.png)
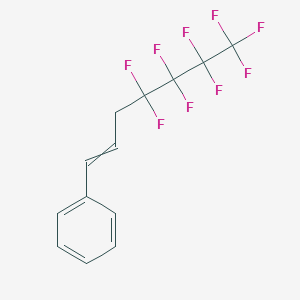
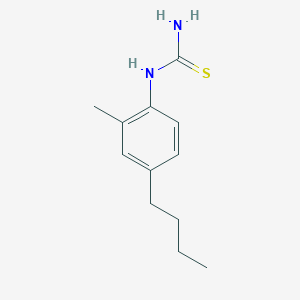

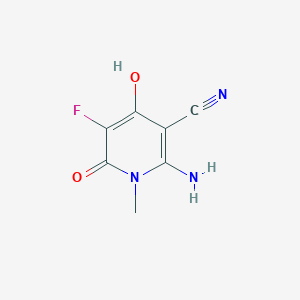

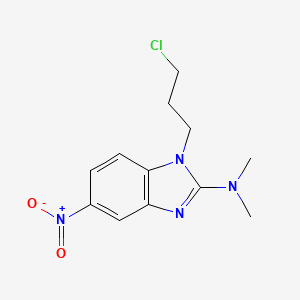
![2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12522706.png)
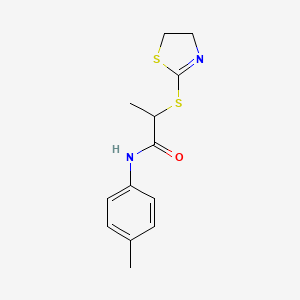
![2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline](/img/structure/B12522717.png)
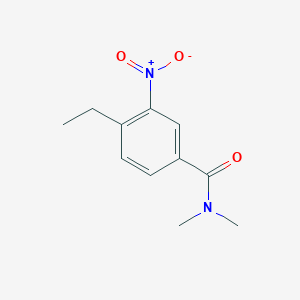

![4-[(4-Chlorophenyl)methylideneamino]phenol](/img/structure/B12522749.png)
